

A Comprehensive Spectroscopic Analysis of 2-Cyanopyridine: A Technical Guide

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Compound of Interest

Compound Name: *Pyridine 2*

Cat. No.: *B15356453*

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Introduction

2-Cyanopyridine, also known as picolinonitrile, is a pivotal organic compound featuring a pyridine ring substituted at the 2-position with a nitrile group. Its unique electronic properties and the reactivity of both the pyridine and cyano functionalities make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. A thorough understanding of its structural and electronic characteristics is paramount for its application in research and development. This guide provides an in-depth analysis of 2-cyanopyridine using various spectroscopic techniques, complete with experimental protocols, quantitative data, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of 2-cyanopyridine by providing detailed information about the hydrogen (^1H) and carbon (^{13}C) atomic environments.

Experimental Protocol (^1H and ^{13}C NMR)

- Sample Preparation:** A solution is prepared by dissolving approximately 10-20 mg of 2-cyanopyridine in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

- **Instrumentation:** Spectra are acquired using a 300 MHz (or higher) NMR spectrometer.
- **Data Acquisition (^1H NMR):** A standard proton experiment is run with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- **Data Acquisition (^{13}C NMR):** A proton-decoupled carbon experiment is performed. Due to the lower natural abundance of ^{13}C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is set to ~200-220 ppm.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are referenced to the internal standard (TMS).

Quantitative NMR Data

The chemical shifts for 2-cyanopyridine are highly dependent on the solvent used. Below is a summary of reported data.

Table 1: ^1H NMR Chemical Shifts (δ) in ppm

Proton Assignment	CDCl_3 [1][2]	CCl_4 [1][3]
H6	8.76 (ddd, $J = 4.9, 1.8, 0.9$ Hz)	8.69
H4	7.95 (td, $J = 7.7, 1.8$ Hz)	7.88
H5	7.78 (ddd, $J = 7.7, 1.3, 0.9$ Hz)	7.70
H3	7.63 (dd, $J = 7.7, 1.3$ Hz)	7.55

Table 2: ^{13}C NMR Chemical Shifts (δ) in ppm

Carbon Assignment	CDCl ₃ [1][2]
C2 (ipso-CN)	133.3
C3	128.2
C4	137.0
C5	126.8
C6	151.0
CN (Nitrile)	117.0

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of 2-cyanopyridine, providing a fingerprint for identifying its functional groups and overall structure.

Experimental Protocols

- Infrared (IR) Spectroscopy:** The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of 2-cyanopyridine is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded in the mid-IR range (4000-400 cm⁻¹)[4].
- Raman Spectroscopy:** The Raman spectrum is obtained using a Raman spectrometer equipped with a laser excitation source. The sample can be analyzed neat (as a liquid or solid) in a glass capillary or vial. The scattered light is collected and analyzed to generate the spectrum[4].
- Surface-Enhanced Raman Scattering (SERS):** To enhance the weak Raman signal, SERS can be employed. This involves adsorbing 2-cyanopyridine onto a roughened metal surface, typically silver or gold nanoparticles. A low concentration of the analyte (e.g., 7.5 x 10⁻⁵ M) is mixed with a colloidal silver solution before spectral acquisition[5].

Quantitative Vibrational Data

The most characteristic vibration is the C≡N stretching mode. Other important bands correspond to the pyridine ring vibrations.

Table 3: Key Vibrational Frequencies (cm⁻¹)

Assignment	IR Frequency[6]	Normal Raman Frequency[1]	SERS (on Ag Colloid)[5]
C-H Stretch	~3000-3100	-	-
C≡N Stretch	~2200-2250	-	-
C=C / C=N Ring Stretch	~1400-1600	-	-
Ring Breathing	-	-	1002
C-C out-of-plane bend	726 (IR active only)	Not observed	778
CN in-plane bend	-	176	-

Note: SERS can induce shifts in peak positions and can make certain Raman-inactive modes become active.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule.

Experimental Protocol

- **Sample Preparation:** A dilute solution of 2-cyanopyridine is prepared using a UV-transparent solvent, such as cyclohexane.
- **Data Acquisition:** The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm) using a dual-beam spectrophotometer. The solvent is used as a reference.

Quantitative UV-Vis Data

Table 4: Electronic Absorption Data

Solvent	λ_{max} (nm)[1][7]	Molar Absorptivity (log ϵ) [7]
Cyclohexane	265	3.44

An additional shoulder peak is observed at 278 nm[7].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2-cyanopyridine, confirming its elemental composition.

Experimental Protocol

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for GC-MS, resulting in the molecular ion and various fragments. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are used, which typically show the protonated molecule $[M+H]^+$.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Quantitative Mass Spectrometry Data

Table 5: Mass Spectrometry Data

Technique	Ion	m/z	Notes
EI-MS	$[M]^+$	104	Molecular ion, often the most intense peak[1][8].
ESI-MS	$[M+H]^+$	105	Protonated molecule, common in LC-MS[7].

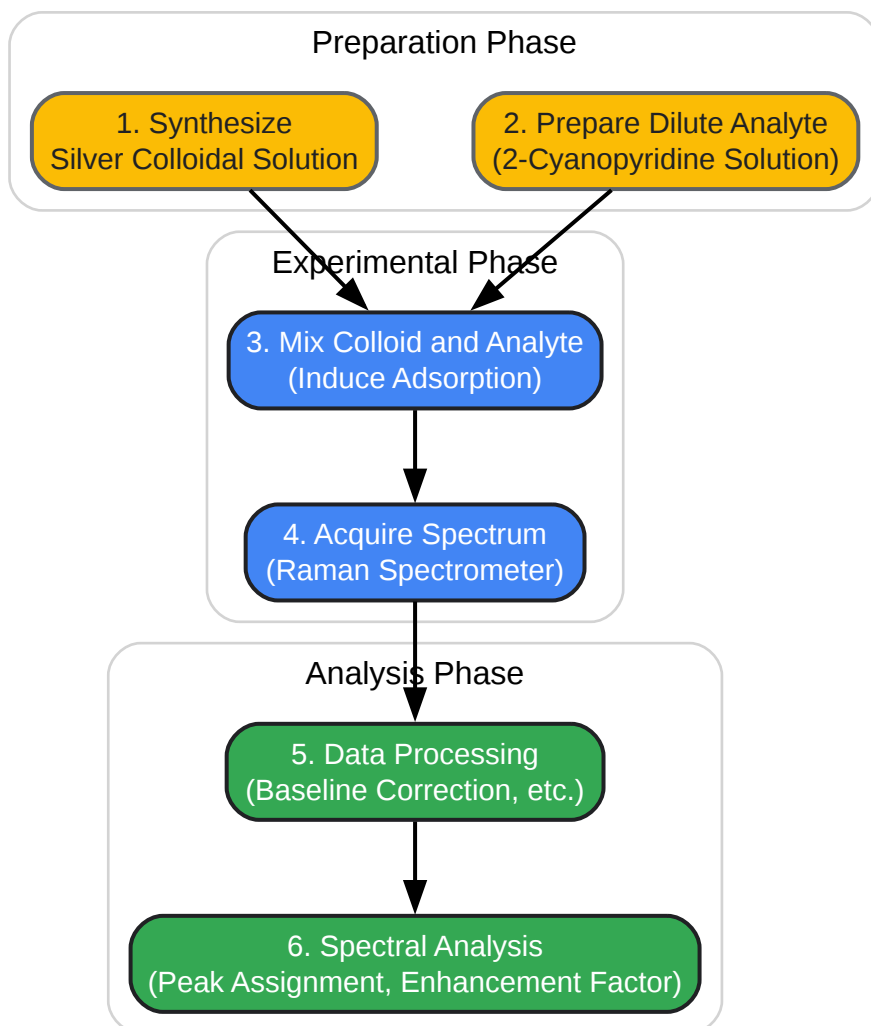
Visualized Experimental Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for a compound like 2-cyanopyridine.



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General workflow for spectroscopic characterization.



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Workflow for Surface-Enhanced Raman Scattering (SERS).

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